![molecular formula C8H10 B14248245 Bicyclo[2.2.2]oct-2-yne CAS No. 215655-90-6](/img/structure/B14248245.png)
Bicyclo[2.2.2]oct-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.2]oct-2-yne is a highly strained cyclic alkyne with the molecular formula C8H10. This compound is of significant interest in organic chemistry due to its unique structure, which forces deviation from the ideal linear geometry of alkynes. The strain in the this compound ring system makes it a fascinating subject for theoretical and practical studies in organic synthesis and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-2-yne can be synthesized via the Fritsch–Buttenberg–Wiechell rearrangement of 7-norbornylidene carbene . This method involves the generation of the strained alkyne through a 1,2-shift of the alkylidene carbene intermediate. The reaction conditions typically require the use of trapping agents to intercept the highly reactive alkyne .
Industrial Production Methods
Due to its highly strained nature, this compound is not commonly produced on an industrial scale. Its synthesis is generally limited to laboratory settings where it is used for research purposes.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-2-yne undergoes various types of chemical reactions, including:
Addition Reactions: The strained triple bond in this compound makes it highly reactive towards addition reactions.
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions to form complex molecular scaffolds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions and dienes for Diels-Alder reactions. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound include bicyclo[2.2.2]octane from hydrogenation reactions and various polycyclic compounds from cycloaddition reactions .
Scientific Research Applications
Bicyclo[2.2.2]oct-2-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules due to its highly reactive nature.
Mechanistic Studies: The compound is used to study reaction mechanisms involving strained cyclic alkynes.
Material Science: This compound derivatives are explored for their potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-2-yne in chemical reactions involves the high strain energy of the triple bond, which makes it highly reactive. The compound can undergo addition reactions where the triple bond is broken, and new bonds are formed. The reactivity is often influenced by the presence of catalysts and the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A saturated analog with a similar ring structure but without the triple bond.
Bicyclo[2.2.2]oct-2-ene: An unsaturated analog with a double bond instead of a triple bond.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
Uniqueness
Bicyclo[2.2.2]oct-2-yne is unique due to its highly strained triple bond, which imparts significant reactivity. This makes it a valuable compound for studying reaction mechanisms and for use in organic synthesis .
Properties
CAS No. |
215655-90-6 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-2-yne |
InChI |
InChI=1S/C8H10/c1-2-8-5-3-7(1)4-6-8/h7-8H,1-3,5H2 |
InChI Key |
QUAJAVGPRBDQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C#C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


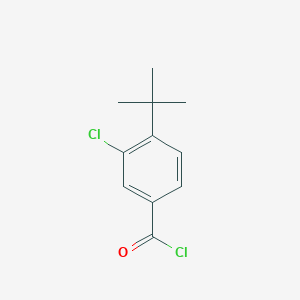
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
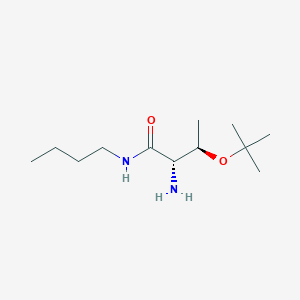
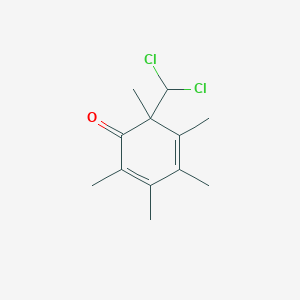

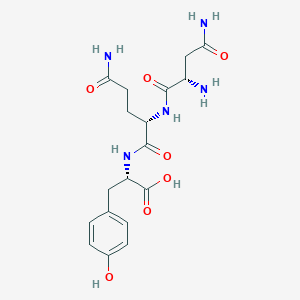
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)
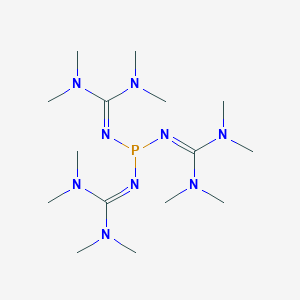


![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
